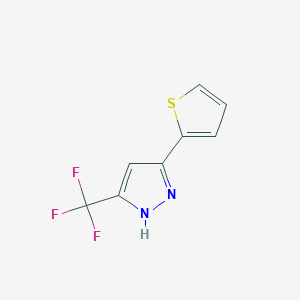

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQSZNBGFKBCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949749 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26974-16-3 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-thienylhydrazine with trifluoroacetic acid and an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocyclic systems. For example:

-

Reaction with Triethyl Orthoformate :

Condensation with triethyl orthoformate produces methanimidate intermediates, which cyclize upon treatment with hydrazine hydrate to yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (Scheme 1) .

Conditions : Reflux in ethanol, 8–12 hours.

Product : 3-Amino-3,4-dihydro-4-imino-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (isolated in 72–85% yield) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for SNAr at specific positions:

-

C(5)-Chlorination :

Treatment with aqueous HCl generates a 5-chloro derivative as a minor product (4:1 ratio of starting material to chlorinated product) .

Conditions : 18% HCl (aq), room temperature, 2 hours .

Electrophilic Substitution

The thienyl moiety undergoes electrophilic substitution:

-

Sulfonation :

Reaction with chlorosulfonic acid introduces sulfonic acid groups at the α-position of the thiophene ring .

Conditions : ClSO3H, 0°C to 60°C, 4 hours.

Yield : ~65% .

[3+2] Cycloaddition

The compound serves as a dipolarophile in cycloadditions with nitrile imines:

-

Formation of 5-CF3-Pyrazole-3-Carbonitriles :

Reacts with 1,1-dicyanoalkenes under catalysis by TMEDA to afford 5-trifluoromethyl pyrazole-3-carbonitriles (Table 1) .

Conditions : Tetrahydrofuran, room temperature, 12 hours.

Yield : 78–92% .

| Entry | Dicyanoalkene | Product (R) | Yield (%) |

|---|---|---|---|

| 1 | R = Ph | 4a | 91 |

| 2 | R = 4-MeOC6H4 | 4b | 85 |

| 3 | R = 2-thienyl | 4c | 88 |

Dehydration

-

Ring Contraction :

Treatment with p-TsCl induces dehydration and ring contraction of dihydro-1,3,4-thiadiazine intermediates to yield pyrazoles (e.g., 3a in 98% yield) .

Conditions : p-TsCl (2.5 equiv), dichloromethane, room temperature, 2 hours .

Oxidation

-

Thiophene Ring Oxidation :

Reacts with hydrogen peroxide in acetic acid to form thiophene-1,1-dioxide derivatives .

Yield : 60–70% .

Suzuki-Miyaura Coupling

The thienyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids:

-

Product : 5-Aryl-3-(trifluoromethyl)-1H-pyrazoles.

Conditions : Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C, 12 hours .

Yield : 55–75% .

Acid/Base-Mediated Rearrangements

-

Tautomerism :

The 1H-pyrazole exhibits prototropic tautomerism, favoring the 1H-tautomer in polar solvents (e.g., DMSO-d6) .

Equilibrium Ratio : 9:1 (1H:2H tautomer) at 25°C .

Key Research Findings

-

Optimized Dehydration : Using p-TsCl instead of oxalyl chloride suppresses side reactions, achieving 98% yield in pyrazole synthesis .

-

Regioselectivity in Cycloadditions : The trifluoromethyl group directs [3+2] cycloadditions to the C(3)-position of the pyrazole .

-

Thienyl Reactivity : The thiophene ring undergoes electrophilic substitution preferentially at the 5-position due to electronic and steric effects .

Scientific Research Applications

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The thienyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diaryl Pyrazoles

Pyrazole derivatives with aryl substituents are widely studied for their pharmacological activities. Key examples include:

Table 1: Comparison of Diaryl Trifluoromethyl Pyrazoles

Key Observations :

- SC-560 demonstrates the importance of substituent positioning: The 4-chlorophenyl and 4-methoxyphenyl groups enhance COX-1 selectivity, whereas the thienyl group in the target compound may favor different interactions .

- Anti-inflammatory analogs (e.g., ) highlight the role of bulky aryl groups (bromophenyl, p-tolyl) in mimicking Celecoxib’s sulfonamide motif .

Heterocyclic Derivatives with Thienyl Groups

Compounds with thienyl substituents but differing core structures exhibit varied bioactivities:

Table 2: Thienyl-Containing Heterocycles

Key Observations :

Agrochemical Derivatives

Trifluoromethyl pyrazoles are also used in agrochemicals. For example:

- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-76-2) is an intermediate in herbicide synthesis .

Key Observations :

- The CF₃ group universally enhances metabolic stability across all compounds.

- Thienyl vs. Aryl : Thienyl’s sulfur atom may reduce aromatic stacking compared to phenyl groups, affecting target binding .

Biological Activity

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a thienyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. This structural configuration allows it to penetrate cell membranes effectively and interact with various biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to cross lipid membranes.

- Target Interaction : The thienyl group can engage in π-π interactions with aromatic residues in proteins, stabilizing binding to target sites.

- Enzyme Modulation : It has been shown to modulate the activity of various enzymes, contributing to its pharmacological effects .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating potential for use in inflammatory conditions .

- Mechanism : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported effective inhibition against strains such as E. coli and S. aureus, with certain derivatives exhibiting enhanced activity due to specific structural modifications .

- Mechanism : The presence of the thienyl moiety is believed to play a crucial role in enhancing antimicrobial efficacy through improved binding interactions with bacterial targets .

3. Anticancer Potential

This compound is being investigated for its anticancer properties:

- Cell Line Studies : Preliminary studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones is a common approach. For example, describes using dilithiated hydrazones for regioselective pyrazole formation, while highlights copper-catalyzed click chemistry for hybrid pyrazole-triazole systems.

- Key Considerations :

- Solvent choice (e.g., THF/water mixtures) and temperature (50–80°C) impact reaction efficiency .

- Substituent compatibility: The electron-withdrawing trifluoromethyl group may require inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- NMR : and NMR confirm regiochemistry and tautomeric forms (e.g., distinguishing 3- vs. 5-substituted pyrazoles) .

- X-ray Crystallography : Resolves tautomeric equilibria, as shown in for fluorophenyl-pyrazole derivatives.

Q. How can regioselectivity be controlled during pyrazole ring formation?

- Strategies :

- Use directing groups (e.g., sulfonamides) or steric hindrance to favor 1,3- or 1,5-diaryl substitution .

- Metal catalysts (e.g., Cu(I)) in click reactions enhance selectivity for 1,4-disubstituted triazole-pyrazole hybrids .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating COX-1/2 inhibition potential, and how does structural substitution influence selectivity?

- Models :

- Recombinant COX-1/2 enzyme assays using purified proteins (e.g., ovine COX-1, human COX-2) .

- Cell-based assays (e.g., OVCAR3 cells in ) to assess anti-inflammatory activity.

- SAR Insights :

- Electron-donating groups (e.g., 4-methoxyphenyl) enhance COX-1 selectivity (IC = 3.4 μM) by stabilizing interactions with Tyr-355 and Arg-120 .

- Thienyl groups may alter binding kinetics due to increased π-stacking vs. phenyl analogs .

Q. How can radiolabeled analogs be synthesized for non-invasive imaging of enzyme expression?

- Methods :

- Isotope incorporation (e.g., or ) via nucleophilic substitution or Pd-catalyzed coupling, as demonstrated for []SC560 in .

- Automated synthesis modules ensure reproducibility and high radiochemical purity (>95%) .

Q. What computational strategies predict binding modes and affinity for target enzymes?

- Approaches :

- Molecular Docking : Aligns pyrazole derivatives into active sites (e.g., COX-1 PDB: 1EQG) to identify critical residues (e.g., Tyr-385, Trp-387) .

- MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting hydrophobic interactions with trifluoromethyl groups .

Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Critical contradictions: Thienyl substitution’s impact on enzyme selectivity remains underexplored compared to phenyl/chlorophenyl analogs. Further SAR studies are needed.

- Advanced studies should prioritize in vivo pharmacokinetics (e.g., plasma half-life optimization) to address issues seen in early leads like SC-236 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.